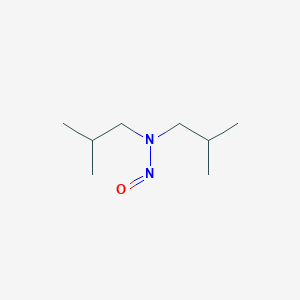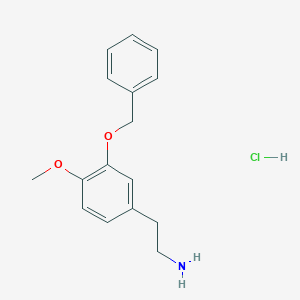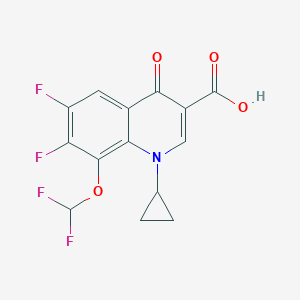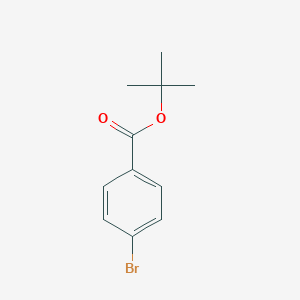
1-Boc-1-甲基肼
概述
描述
地泼尼龙,也称为地塞米松,是一种合成的糖皮质激素类皮质类固醇。它主要用于其抗炎和免疫抑制特性。 地泼尼龙的化学式为C21H28O4,摩尔质量为344.451 g/mol .
科学研究应用
地泼尼龙在科学研究中具有广泛的应用,包括:
化学: 用作研究类固醇化学和反应机理的模型化合物。
生物学: 研究其对细胞过程和基因表达的影响。
医学: 探索其在治疗炎症性和自身免疫性疾病中的潜在治疗用途。
安全和危害
1-Boc-1-methylhydrazine is classified as Acute Tox. 4 Oral, indicating that it is harmful if swallowed . It is recommended to avoid breathing its mist, gas, or vapors, and to avoid contact with skin and eyes . Personal protective equipment, including a dust mask type N95 (US), eyeshields, and gloves, should be used when handling this compound .
生化分析
Biochemical Properties
It is known to be involved in the synthesis of hydrazides. Hydrazides are known to interact with various enzymes and proteins, but specific interactions of 1-Boc-1-methylhydrazine have not been reported.
Molecular Mechanism
It is known to be involved in the synthesis of hydrazides, which can interact with biomolecules and potentially influence gene expression. Specific binding interactions, enzyme inhibition or activation, and changes in gene expression have not been reported for 1-Boc-1-methylhydrazine.
Metabolic Pathways
It is known to be involved in the synthesis of hydrazides, but specific enzymes or cofactors it interacts with, and its effects on metabolic flux or metabolite levels, have not been reported.
准备方法
合成路线和反应条件
地泼尼龙是通过一系列涉及类固醇前体的化学反应合成的。合成通常从孕烷衍生物的修饰开始。关键步骤包括羟基化和乙酰化反应,以引入必要的官能团。 反应条件通常涉及使用催化剂以及特定的温度和压力设置,以确保获得所需产物 .
工业生产方法
在工业环境中,地泼尼龙的生产涉及大型化学反应器,其中反应得到严格控制,以最大限度地提高产量和纯度。 该过程包括纯化步骤,例如结晶和色谱法,以从其他副产物中分离地泼尼龙 .
化学反应分析
反应类型
地泼尼龙会发生各种化学反应,包括:
氧化: 地泼尼龙可以被氧化形成不同的衍生物,这些衍生物可能具有不同的生物活性。
还原: 还原反应可以修饰地泼尼龙上的官能团,从而可能改变其药理特性。
常见的试剂和条件
这些反应中使用的常见试剂包括氧化剂,如高锰酸钾,还原剂,如氢化锂铝,以及各种催化剂,以促进取代反应。 条件通常涉及受控的温度和pH值,以确保反应有效地进行 .
主要形成的产物
从这些反应中形成的主要产物取决于所使用的具体试剂和条件。例如,氧化可能产生羟基化衍生物,而还原可能产生脱羟基化合物。 取代反应可能导致具有不同官能团的各种新的类固醇化合物 .
作用机制
地泼尼龙通过与体内糖皮质激素受体结合来发挥其作用。这种结合导致参与炎症和免疫反应的特定基因的激活或抑制。 分子靶标包括各种细胞因子和酶,这些细胞因子和酶在炎症和免疫调节中发挥作用 .
相似化合物的比较
类似化合物
泼尼松: 另一种具有类似抗炎特性的合成糖皮质激素。
地塞米松: 以其强大的抗炎和免疫抑制作用而闻名。
氢化可的松: 一种天然存在的糖皮质激素,用于各种医疗治疗
地泼尼龙的独特性
地泼尼龙的独特性在于其独特的化学结构,它在效力和副作用之间取得了平衡。 在某些临床环境中,它通常是首选,因为在这些环境中需要中等强度的糖皮质激素作用,而不需要与更强效的类固醇相关的强烈副作用 .
属性
IUPAC Name |
tert-butyl N-amino-N-methylcarbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2/c1-6(2,3)10-5(9)8(4)7/h7H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHMQNZFRFVYNDS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N(C)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40395881 | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
21075-83-2 | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40395881 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-Boc-1-methylhydrazine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Synthesis routes and methods IV
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the main applications of 1-Boc-1-methylhydrazine in organic synthesis?
A: 1-Boc-1-methylhydrazine serves as a valuable starting material for synthesizing various molecules. Its primary use is in preparing substituted hydrazines [], which are important building blocks for numerous pharmaceuticals, agrochemicals, and other biologically active compounds. Additionally, it acts as a precursor in the synthesis of heterocyclic compounds [], expanding its utility in creating diverse chemical structures.
Q2: What are the advantages of using 1-Boc-1-methylhydrazine in synthesis compared to other similar reagents?
A: 1-Boc-1-methylhydrazine offers several advantages, including its regioselectivity in forming substituted hydrazines []. This selectivity simplifies synthesis and reduces the formation of unwanted byproducts. Furthermore, its availability as a liquid and solubility in common organic solvents [] make it easy to handle and incorporate into various reaction conditions.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[Tert-butyl(dimethyl)silyl]oxypent-1-en-3-one](/img/structure/B125276.png)
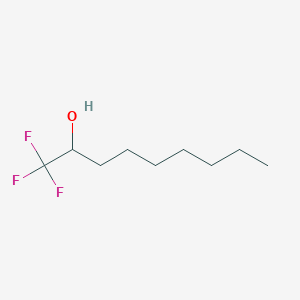
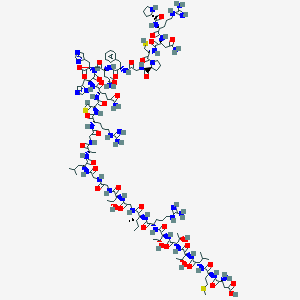
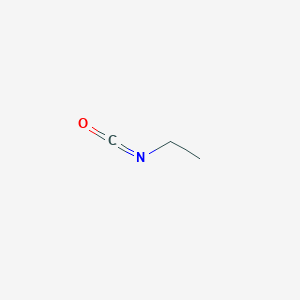
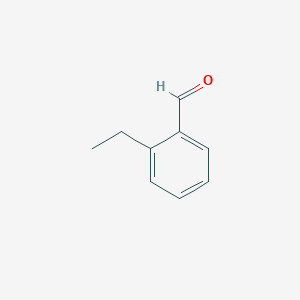

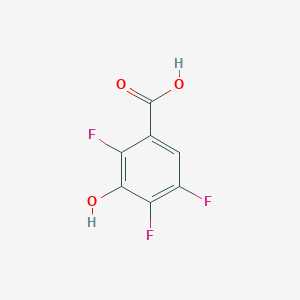

![Bis[(2-chlorophenyl)sulfanyl]methylidenecyanamide](/img/structure/B125295.png)
